molecular formula C17H18F3N3O3 B2754447 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one CAS No. 1396860-89-1

2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2754447
CAS No.: 1396860-89-1
M. Wt: 369.344
InChI Key: HYHZBFMXMKUWEY-UHFFFAOYSA-N
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Description

This compound features a propan-1-one backbone linked to a phenoxy group and a piperidine ring substituted with a 5-(trifluoromethyl)-1,3,4-oxadiazole moiety. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to halogenated motifs . The 1,3,4-oxadiazole ring contributes to π-π stacking interactions and hydrogen bonding, which are critical for binding affinity in drug-receptor complexes .

Properties

IUPAC Name

2-phenoxy-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-11(25-13-7-3-2-4-8-13)15(24)23-9-5-6-12(10-23)14-21-22-16(26-14)17(18,19)20/h2-4,7-8,11-12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHZBFMXMKUWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)C2=NN=C(O2)C(F)(F)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one involves a multi-step reaction process. One common route starts with the preparation of the 3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine intermediate, which can be synthesized by the reaction of piperidine with 5-(trifluoromethyl)-1,3,4-oxadiazole. This intermediate is then reacted with 2-phenoxypropan-1-one under specific conditions to yield the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimization of reaction conditions such as temperature, pressure, and catalysts to enhance yield and purity. Large-scale synthesis would typically employ flow chemistry techniques and continuous production methods to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, often resulting in the conversion of carbonyl groups to alcohols or amines.

Common Reagents and Conditions

  • Oxidizing agents: potassium permanganate, chromium trioxide

  • Reducing agents: sodium borohydride, lithium aluminum hydride

  • Catalysts for substitution: palladium on carbon, copper(I) iodide

Major Products

  • Oxidized derivatives: Ketones, carboxylic acids

  • Reduced derivatives: Alcohols, amines

  • Substituted derivatives: Varied depending on the substituent introduced

Scientific Research Applications

Chemistry: 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reactions and the development of new synthetic methodologies.

Biology and Medicine: In the field of medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural components make it a candidate for drug discovery, particularly in targeting specific biological pathways.

Industry: This compound finds applications in material science, where its properties are utilized in the development of advanced materials with specialized functions.

Mechanism of Action

The mechanism by which 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological outcomes. Detailed studies are often required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Oxadiazole Substituents

Compounds sharing the 1-(4-phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one scaffold (e.g., 4d–4g in ) differ in substituents on the oxadiazole ring. Key comparisons include:

Compound Substituent on Oxadiazole Melting Point (°C) Yield (%) Key Properties
Target Compound -CF₃ Not reported Not reported High lipophilicity, metabolic stability
4d 2-Acetoxyphenyl 136–138 66 Polar acetoxy group enhances solubility
4e 4-Nitrophenyl 152 54 Electron-withdrawing nitro group increases reactivity
4f 4-Fluorophenyl 146–148 65 Fluorine improves bioavailability via C-F interactions
4g 4-Methylphenyl 146 57 Methyl group enhances steric bulk
  • Trifluoromethyl vs. However, -NO₂ may confer stronger electrophilic character, useful in covalent inhibitor design.
  • Fluorine vs. Trifluoromethyl : While both -F (in 4f ) and -CF₃ are electronegative, -CF₃ offers greater steric bulk and lipophilicity, which could influence binding pocket compatibility .

Piperidine vs. Piperazine Derivatives

The compound 2-(3-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride () replaces the piperidine ring with a piperazine moiety. Key differences:

  • Piperidine : Provides a rigid, six-membered ring with basic nitrogen, favoring hydrophobic interactions.
  • Biological Implications : Piperazine derivatives often exhibit enhanced solubility but may suffer from faster metabolic clearance compared to piperidine-based compounds .

Physicochemical and Functional Implications

  • Melting Points : The target compound’s melting point is unreported, but trends suggest -CF₃ would elevate it compared to methyl (4g ) but lower it relative to nitro (4e ) due to polarity differences .
  • Solubility : The -CF₃ group’s hydrophobicity may reduce aqueous solubility compared to acetoxy (4d ) or piperazine-based derivatives .
  • Metabolic Stability : -CF₃ is resistant to oxidative metabolism, offering an advantage over electron-donating groups like -CH₃ .

Biological Activity

2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a compound of interest due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group and the oxadiazole ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one can be represented as follows:

C19H20F3N3O3\text{C}_{19}\text{H}_{20}\text{F}_3\text{N}_3\text{O}_3

This compound features:

  • A trifluoromethyl group that enhances lipophilicity and biological activity.
  • An oxadiazole ring known for its role in drug design, particularly in antimicrobial and anticancer agents.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one have shown efficacy against various pathogens. In studies where oxadiazole derivatives were tested, compounds demonstrated varying degrees of inhibition against Staphylococcus aureus and Candida albicans , suggesting potential applications in treating infections caused by these microorganisms .

Anti-Tubercular Activity

Recent research has focused on the anti-tubercular effects of compounds with similar structures. For example, certain derivatives exhibited IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis , indicating promising activity against this pathogen. The incorporation of the oxadiazole moiety may enhance the interaction with bacterial targets .

The biological activity of 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group can interact with active sites of enzymes involved in pathogen metabolism.
  • Disruption of Membrane Integrity : Compounds with similar structures have been shown to disrupt microbial membranes, leading to cell lysis.
  • Modulation of Signaling Pathways : Oxadiazoles can influence signaling pathways related to inflammation and immune response.

Study 1: Antimicrobial Efficacy

A study evaluated a series of oxadiazole derivatives for their antimicrobial properties. Among them, a compound structurally related to 2-Phenoxy exhibited significant inhibition against both gram-positive and gram-negative bacteria. The study concluded that the presence of the trifluoromethyl group significantly enhanced antimicrobial potency compared to non-fluorinated analogs .

Study 2: Anti-Tubercular Screening

In a screening for anti-tubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis . One derivative showed an IC50 value of 2.18 μM, demonstrating that modifications in the piperidine and oxadiazole components could lead to improved efficacy against tuberculosis .

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivityIC50/IC90 (μM)Reference
Compound ASimilarAntimicrobial10.5
Compound BSimilarAnti-tubercular2.18
Compound CSimilarAntimicrobial5.0

Q & A

Q. What mechanistic insights can isotopic labeling provide for reaction pathways?

  • Isotope Tracing : Use ¹⁸O-labeled water to track oxadiazole ring formation during synthesis .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .

Q. How can experimental designs minimize variability in bioactivity studies?

  • Randomized Block Design : Assign treatments randomly within blocks (e.g., cell culture plates) to control for batch effects .
  • Blinding : Implement double-blinding for high-throughput screening to reduce bias .

Q. What advanced modeling techniques validate electronic properties for reactivity prediction?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electron density around the trifluoromethyl group .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) .

Q. How can combinatorial libraries explore synergistic effects with other pharmacophores?

  • Library Design : Use Ugi four-component reactions to generate analogs with varied substituents on the piperidine ring .
  • High-Throughput Screening (HTS) : Pair with fluorescence-based assays to identify synergists .

Q. What frameworks integrate findings into broader pharmacological or chemical theories?

  • Theoretical Anchoring : Link SAR data to Hammett σ constants for electronic effects or Lipinski’s Rule of Five for drug-likeness .
  • Systems Biology : Map compound-target interactions onto protein interaction networks (e.g., STRING database) .

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